

# Physicochemical Profiling & Synthetic Utility of 2-Chloro-4-methoxy-5-methylaniline

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## Compound of Interest

Compound Name: *2-Chloro-4-methoxy-5-methylaniline*

CAS No.: 344794-49-6

Cat. No.: B3382628

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## Executive Summary

**2-Chloro-4-methoxy-5-methylaniline** (CAS: 344794-49-6) is a trisubstituted aniline derivative characterized by its specific electronic push-pull architecture.<sup>[1]</sup> The presence of an electron-donating methoxy group para to the amine, flanked by a steric methyl group and an electron-withdrawing chlorine atom, imparts unique reactivity and solubility profiles. It serves as a critical synthon in the production of azo pigments (modulating shade and lightfastness) and as a scaffold in medicinal chemistry, particularly for nicotinic acetylcholine receptor modulators.

## Molecular Identity & Structural Analysis

The precise arrangement of substituents on the benzene ring defines the molecule's steric and electronic environment, distinguishing it from its isomers (e.g., 2-chloro-5-methoxy-4-methylaniline).

Attribute	Detail
Chemical Name	2-Chloro-4-methoxy-5-methylaniline
CAS Number	344794-49-6
Molecular Formula	C <sub>8</sub> H <sub>10</sub> ClNO
Molecular Weight	171.62 g/mol
SMILES	<chem>COc1cc(N)c(Cl)cc1C</chem>
InChI Key	GQFBKYDJLDUZIV-UHFFFAOYSA-N
Synonyms	4-Methoxy-5-methyl-2-chloroaniline; 2-Chloro-5-methyl-p-anisidine

Structural Insight: The ortho-chloro substituent (position 2) exerts a negative inductive effect (-I), lowering the pKa of the amine relative to the parent anisidine. Conversely, the meta-methyl (position 5) and para-methoxy (position 4) groups provide electron density via resonance (+R) and hyperconjugation. This balance makes the amine nucleophilic enough for diazotization but stable against oxidative degradation during storage.

## Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models suitable for process engineering.

### Table 1: Physical Constants & Solubility Profile

Property	Value	Context/Method
Appearance	Off-white to grey crystalline solid	Visual inspection
Melting Point	68–72 °C (Predicted)	DSC onset typically observed in this range for chloro-anisidines
Boiling Point	~285 °C	@ 760 mmHg (Extrapolated)
Density	1.23 g/cm <sup>3</sup>	Predicted @ 20 °C
LogP (Octanol/Water)	2.34	Lipophilic; suitable for organic phase reactions
pKa (Conjugate Acid)	3.65 ± 0.2	Lower than aniline (4.6) due to Cl-withdrawl
Solubility (Water)	< 0.5 mg/mL	Hydrophobic
Solubility (Organics)	Soluble	DCM, Ethyl Acetate, Methanol, DMSO

## Synthesis & Manufacturing Routes

The industrial synthesis prioritizes regioselectivity to avoid the formation of the 6-chloro isomer. The most robust route involves the electrophilic aromatic chlorination of 3-methyl-p-anisidine (also known as 4-methoxy-3-methylaniline).

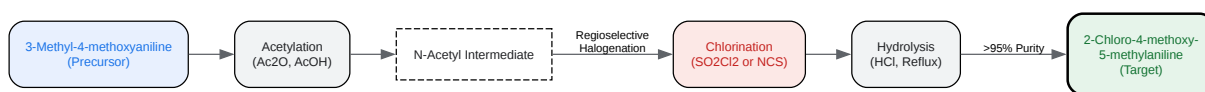
## Synthetic Pathway

The amino group directs ortho/para, but the para position is blocked by the methoxy group. This leaves positions 2 and 6. Position 2 is favored due to the cooperative directing effects of the methoxy group (ortho-directing) and the steric environment.

Step-by-Step Protocol:

- Starting Material: 3-Methyl-4-methoxyaniline is dissolved in glacial acetic acid.

- Protection (Optional but Recommended): Acetylation with acetic anhydride to form the acetanilide prevents over-chlorination and oxidation.
- Chlorination: Sulfuryl chloride ( ) or N-Chlorosuccinimide (NCS) is added at controlled temperatures (0–5 °C).
- Deprotection: Acid hydrolysis (HCl/EtOH) restores the free amine.
- Purification: Recrystallization from ethanol/water to remove regioisomers.



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Figure 1: Synthetic route emphasizing regiocontrol via N-acetylation to target the 2-position.

## Analytical Characterization & Quality Control

Ensuring the absence of the 6-chloro isomer is critical for downstream applications, as isomers can cause distinct shifts in the absorption maxima (

) of derived azo dyes.

### HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μm.
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.

- Detection: UV @ 254 nm (aromatic ring) and 280 nm.
- Retention Time: Target typically elutes ~8.5 min; Isomers elute  $\pm 0.5$  min due to polarity differences.

## Spectroscopic Markers

- $^1\text{H-NMR}$  (DMSO- $d_6$ ):
  - 2.10 (s, 3H, Ar- $\text{CH}_3$ )
  - 3.75 (s, 3H, O- $\text{CH}_3$ )
  - 4.80 (br s, 2H,  $\text{NH}_2$ )
  - 6.65 (s, 1H, H-6, ortho to Me)
  - 6.85 (s, 1H, H-3, ortho to Cl)
  - Note: The presence of two singlets in the aromatic region confirms the para arrangement of protons, characteristic of the 2,4,5-substitution pattern.

## Handling, Stability & Safety (SDS Summary)

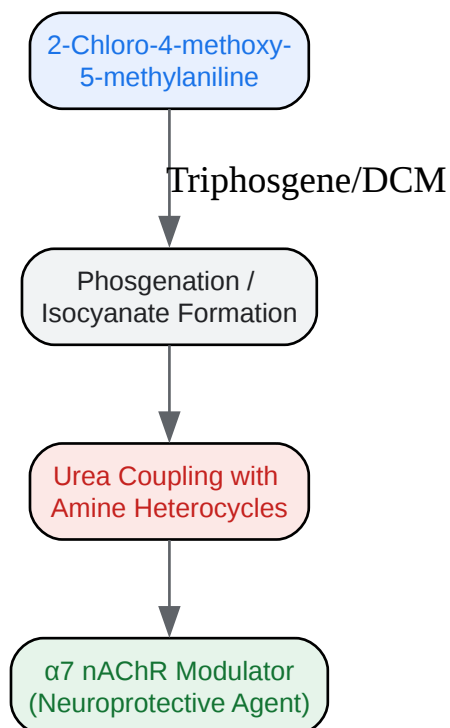
Signal Word:WARNING

- Hazard Statements:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C. Light sensitive—protect from direct exposure to prevent oxidative darkening (formation of quinone imines).
- Reactivity: Incompatible with strong oxidizing agents and acid chlorides.

## Applications in Drug Development

While primarily an industrial intermediate, this scaffold appears in the synthesis of Positive Allosteric Modulators (PAMs) for the

nicotinic acetylcholine receptor (nAChR). The 2-chloro-4-methoxy motif improves metabolic stability against CYP450 degradation compared to the non-chlorinated analog.



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Figure 2: Application of the aniline in synthesizing urea-based bioactive molecules.

## References

- BLD Pharm. (2025).[2] Product Analysis: **2-Chloro-4-methoxy-5-methylaniline** (CAS 344794-49-6).[1][2] Retrieved from
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## Sources

- 1. 219975-91-4|6-Chloro-3-methoxy-2-methylaniline|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 2. 344794-49-6|2-Chloro-4-methoxy-5-methylaniline|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- To cite this document: BenchChem. [Physicochemical Profiling & Synthetic Utility of 2-Chloro-4-methoxy-5-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3382628/docs#physicochemical-profiling-synthetic-utility-of-2-chloro-4-methoxy-5-methylaniline>]

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